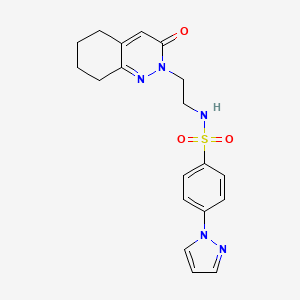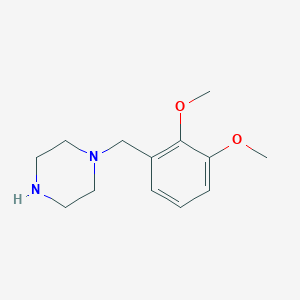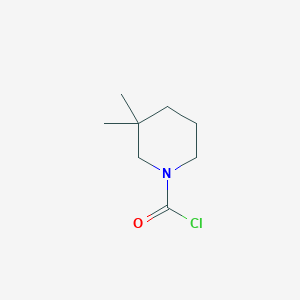
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolylpyridazine, a core structure in this compound, has been associated with a wide spectrum of biological activity .
Mode of Action
Compounds with similar structures have shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Derivatives of pyrazolylpyridazine, a similar structure, have been associated with anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
It’s worth noting that compounds with similar structures have shown a pronounced stimulating effect on plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the corresponding derivatives . The reaction conditions often include the use of ethanol and potassium hydroxide, with carbon disulfide added dropwise at low temperatures (0–5°C) .
Industrial Production Methods
The use of eco-friendly and efficient methods, such as ultrasound-assisted synthesis, is also being explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aryl isocyanates and isothiocyanates to form hydrazine derivatives.
Cyclization Reactions: Formation of pyrazole rings through cyclocondensation with acetylacetone.
Common Reagents and Conditions
Aryl Isocyanates and Isothiocyanates: Used in substitution reactions.
Acetylacetone: Used in cyclization reactions to form pyrazole rings.
Ethanol and Potassium Hydroxide: Common solvents and bases used in the synthesis.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and pyrazole rings, which exhibit significant biological activities .
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Exhibits growth-stimulating effects on plants and potential antibacterial properties.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hypotensive activities.
Industry: Potential use in agriculture as insecticides, fungicides, and herbicides.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Exhibits similar biological activities and is used in similar applications.
Pyrazolylpyridazine-3-thione Derivatives: Known for their eco-friendly synthesis and diverse biological activities.
Uniqueness
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its specific structure, which allows for unique interactions with biological targets.
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)6-16-9-3-2-8(12-13-9)14-5-1-4-11-14/h1-5H,6H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECKTJZSMPATRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2747883.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2747884.png)


![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)

